molecular formula C4H5N3O B12437583 1H-Imidazole-2-carbaldehyde oxime

1H-Imidazole-2-carbaldehyde oxime

Cat. No.: B12437583
M. Wt: 111.10 g/mol
InChI Key: UFKWQRUCZNBSDY-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbaldehyde oxime is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the desired oxime product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Imidazole-2-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-Imidazole-2-carboxaldehyde
  • 2-Formylimidazole
  • 2-Imidazolecarboxaldehyde

Comparison: 1H-Imidazole-2-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1H-Imidazole-2-carbaldehyde oxime is a heterocyclic compound characterized by its imidazole ring and oxime functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C4H4N2OC_4H_4N_2O. The structure features an imidazole ring with an aldehyde group converted to an oxime. The presence of both nitrogen atoms in the imidazole ring and the oxime functionality contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit significant antimicrobial properties. A study demonstrated that this compound derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

CompoundActivityTarget Organism
This compoundAntibacterialStaphylococcus aureus
This compoundAntibacterialEscherichia coli

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal activity against Candida albicans. The compound interferes with fungal cell wall synthesis, making it a candidate for further development in antifungal therapies.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One notable study utilized cell lines from various cancers, including breast and lung cancer. The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing nickel(II) complexes using 1-methyl-1H-imidazole-2-carbaldehyde oxime as a ligand. The synthesized complexes were characterized using various spectroscopic techniques, revealing significant interactions between the ligand and metal ions. The study highlighted the potential use of these complexes in biological applications due to their stability and reactivity.

Case Study 2: Coordination Chemistry

Research on silver complexes of imidazolecarbaldehyde oximes demonstrated diverse coordination modes, enhancing the understanding of how these compounds can interact with biological targets. This coordination capability may contribute to their biological activity by facilitating interactions with enzymes or receptors.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKWQRUCZNBSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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